molecular formula C19H18N2O3S B2450245 Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 313662-53-2

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2450245
CAS No.: 313662-53-2
M. Wt: 354.42
InChI Key: VXXZNYWBOCLEJA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-19(23)16-14-5-3-4-6-15(14)25-18(16)21-17(22)13-9-7-12(11-20)8-10-13/h7-10H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZNYWBOCLEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

Antioxidant Properties
Research indicates that derivatives of Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antioxidant activity. For instance, compounds with hydroxyl substituents have shown enhanced scavenging abilities against free radicals like DPPH and superoxide anions. The highest antioxidant activity was attributed to compounds with sterically hindered phenolic moieties .

Antibacterial and Antitumor Activity
The synthesized compounds have been evaluated for their antibacterial properties against various pathogens such as E. coli and S. aureus. Notably, some derivatives demonstrated superior antibacterial activity compared to standard antibiotics. Furthermore, certain derivatives have shown potential in antitumor evaluations, indicating their utility in cancer research .

Medicinal Applications

Drug Discovery
The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections. Preliminary studies suggest that it may interact with specific molecular targets involved in disease pathways. The ongoing research aims to elucidate the exact mechanisms of action and optimize these compounds for clinical use .

Case Study: Antitumor Evaluation
A study conducted on a series of tetrahydrobenzo[b]thiophene derivatives revealed that certain modifications significantly enhance their antitumor efficacy. The evaluation involved in vitro tests against cancer cell lines, where specific derivatives showed IC50 values comparable to established chemotherapeutics .

Industrial Applications

Material Science
this compound is also being explored in the development of organic semiconductors due to its unique electronic properties. Its application in organic electronics could pave the way for advancements in flexible displays and photovoltaic devices .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications .

Biological Activity

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, focusing on its antitumor effects and antimicrobial properties, supported by relevant data tables and case studies.

  • Molecular Formula : C23H26N4O5S2
  • Molecular Weight : 502.6 g/mol
  • Purity : Typically >95%.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, leading to modulation of cellular processes. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial replication.
  • Gene Expression Modulation : It could alter the expression levels of genes associated with apoptosis and cell proliferation .

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound.

In Vitro Studies

In vitro evaluations using various cancer cell lines have shown that:

  • The compound exhibits an IC50 range from 23.2 to 49.9 μM against different cancer types.
  • It induces apoptosis and inhibits autophagic cell death in MCF-7 breast cancer cells .

In Vivo Studies

In vivo experiments have further validated its efficacy:

  • Tumor-bearing mice treated with the compound showed a significant reduction in tumor mass compared to controls—54% reduction at a dosage of 50 mg/kg .
  • The compound also demonstrated protective effects against hepatotoxicity induced by chemotherapy agents like 5-FU .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • It exhibited potent activity against Mycobacterium tuberculosis (Mtb), with a minimum bactericidal concentration (MBC) of less than 5 μM.
  • The compound was effective in reducing viable cell counts of Mtb in macrophage-like THP-1 cells .

Table 1: Antitumor Activity Summary

Study TypeCell LineIC50 (μM)Effect on Tumor Mass (%)
In VitroMCF-723.2N/A
In VivoSEC-bearing miceN/A54% reduction
Control-N/A-

Table 2: Antimicrobial Activity

PathogenMIC (μM)MBC (μM)
Mycobacterium tuberculosis0.20-0.44<5

Case Studies

In a recent study published in MDPI, researchers evaluated the effects of this compound on various cancer models and demonstrated its dual mechanism involving both apoptosis and necrosis as pathways for inducing cell death in tumor cells . Another study focused on its efficacy against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for resistant strains of this pathogen .

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives?

Answer:
The core scaffold is synthesized via cyclocondensation reactions. A typical method involves refluxing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with reagents like isocyanates or acyl chlorides in solvents such as toluene or ethanol under nitrogen. For example:

  • Ureido derivatives : Reacting with 2-chloroethyl isocyanate in toluene at 112°C for 3 hours yields ethyl 2-(3-(2-chloroethyl)ureido) derivatives .
  • Thioureido derivatives : Condensation with lauroyl isothiocyanate in acetonitrile produces thioureido intermediates, which serve as precursors for heterocycles like thieno-pyrimidines .
    Characterization relies on 1^1H/13^13C NMR, IR, and mass spectrometry, with yields often exceeding 70% after recrystallization .

Advanced: How can researchers resolve contradictions in spectral data when characterizing structurally similar derivatives?

Answer:
Contradictions arise in compounds with overlapping functional groups (e.g., cyano, carbonyl). Key strategies include:

  • Multi-spectral cross-validation : For example, IR confirms C≡N stretches (~2200 cm1^{-1}), while 13^13C NMR distinguishes nitrile carbons (~115 ppm) from carbonyls (~170 ppm) .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or regiochemistry, as seen in pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical nominal masses but distinct fragmentation patterns .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound’s derivatives?

Answer:

  • Chromatography : TLC (silica gel, UV detection) ensures reaction completion. Reverse-phase HPLC (MeCN:H2_2O gradients) purifies polar derivatives .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, NH stretches at ~3300 cm1^{-1}) .
    • NMR : 1^1H NMR distinguishes allyl protons (δ 5.8–6.0 ppm) from aromatic/amide protons (δ 7.0–8.5 ppm). 13^13C NMR confirms ester carbonyls (~165 ppm) .
  • Melting point analysis : Sharp ranges (e.g., 205–208°C) indicate purity .

Advanced: How can researchers design derivatives to enhance anticancer activity while minimizing toxicity?

Answer:

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., cyano, sulfonamide) to improve DNA intercalation. For example:
    • Pyrimidine hybrids : Compounds like 7b (IC50_{50} = 2.1 µM against HCT-116) feature benzylidene substituents enhancing π-π stacking .
    • Sulfonamide derivatives : Ethyl 2-(phenylsulfonamido) analogs induce apoptosis via caspase-3 activation .
  • In silico screening : Molecular docking predicts binding to topoisomerase II or tubulin, guiding synthetic prioritization .
  • In vitro/in vivo correlation : Validate cytotoxicity (MTT assays) and toxicity (hemolysis tests) before murine xenograft studies .

Basic: What solvents and conditions optimize the synthesis of heterocyclic derivatives from this scaffold?

Answer:

  • Polar aprotic solvents : DMF or HMPA facilitates high-temperature cyclizations (e.g., 150°C for pyrimido[1,2-a]pyrimidinones) .
  • Reflux in ethanol/toluene : Ideal for condensations with malonates or hydrazines, achieving >80% yields .
  • Acid catalysis : Polyphosphoric acid (PPA) promotes cyclocondensation with acid hydrazides .

Advanced: How do solvent polarity and temperature influence regioselectivity in Knoevenagel condensations?

Answer:

  • Polar solvents (e.g., DMSO) : Favor enolate formation, directing condensation to the α-position of carbonyl groups. For example, ethyl 2-(2-cyanoacetamido) derivatives react with aldehydes at the β-carbon, forming α,β-unsaturated cyanoacrylamides .
  • Temperature control : Lower temps (25–40°C) reduce side reactions (e.g., Michael additions), while reflux (80–100°C) accelerates cyclizations .

Basic: What in vitro models are used to evaluate the anticancer potential of these derivatives?

Answer:

  • Cell lines : HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) are common. Dose-response curves (0.1–100 µM) determine IC50_{50} values .
  • Mechanistic assays :
    • Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) .
    • Enzyme inhibition : Topoisomerase II relaxation assays validate target engagement .

Advanced: How does EU1794-4 modulate NMDAR function, and what are its therapeutic implications?

Answer:
EU1794-4, a derivative with an iminothiazolidinone ring, acts as a negative allosteric modulator (NAM) by:

  • Reducing single-channel conductance : Lowers Ca2+^{2+} permeability by 40%, measured via patch-clamp electrophysiology .
  • Voltage-independent inhibition : Retains efficacy at depolarized membranes, avoiding use-dependent toxicity .
    This partial inhibition profile makes it a neuroprotectant candidate for stroke or epilepsy without fully blocking NMDARs .

Basic: How are spectral data interpreted to confirm the formation of tetrahydrobenzo[b]thiophene hybrids?

Answer:

  • 1^1H NMR :
    • Tetrahydrobenzo protons appear as multiplets at δ 1.6–2.8 ppm (cyclohexene ring).
    • Amide NH protons resonate at δ 9.5–10.5 ppm (broad singlet) .
  • 13^13C NMR :
    • Ester carbonyl at δ 165–170 ppm.
    • Thiophene carbons at δ 110–130 ppm .

Advanced: What strategies address low yields in multi-step syntheses of pyrimidine derivatives?

Answer:

  • Intermediate stabilization : Use Boc-protected amines or trimethylsilyl groups to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 6 h to 30 min) and improves yields by 15–20% .
  • Catalytic additives : DMAP or Pd/C enhances coupling efficiency in Suzuki-Miyaura reactions .

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